Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

CAS No.: 5733-87-9

Cat. No.: VC2224047

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5733-87-9 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

| Standard InChI Key | PYAXFXNAKPDEPV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Introduction

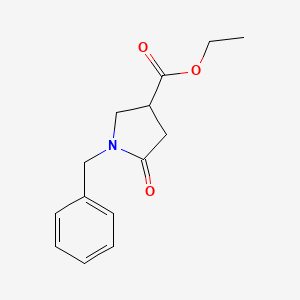

Chemical Properties and Structure

Basic Molecular Information

Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a cyclic compound with a pyrrolidine core structure. Its essential molecular information is summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 5733-87-9 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate |

| InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-13(16)15(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

| SMILES | CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |

Table 1. Molecular information of ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.

Structural Features

The compound possesses several key structural elements that contribute to its chemical behavior and potential applications:

-

A five-membered pyrrolidine ring with a ketone group (5-oxo)

-

An ethyl carboxylate group at the 3-position

-

A benzyl substituent attached to the nitrogen atom

This structural arrangement creates a molecule with both hydrophilic and lipophilic regions, potentially enhancing its drug-like properties. The pyrrolidine ring typically adopts a twist conformation, similar to related compounds in this class . The benzyl group provides additional structural rigidity and potential for π-π interactions in biological systems.

Synthetic Approaches

Related Synthetic Methods

Synthesis of structurally similar compounds has been reported through various routes. For instance, related pyrrolidine derivatives have been synthesized through:

-

Zinc-mediated transformations of isoxazolidine precursors

-

Cyclization of suitable linear precursors containing amine and ester functionalities

-

Modification of pre-existing pyrrolidine scaffolds

In one documented approach for a related compound, zinc dust was used to transform a diethyl isoxazolidine dicarboxylate into a hydroxylated oxopyrrolidine derivative . While this exact methodology may require modification for the target compound, it provides insights into potential synthetic strategies.

Crystallographic Properties

Crystal Structure Insights

Though specific crystallographic data for ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is limited, information from related compounds suggests that it likely forms stable crystal lattices. These structures are typically supported by hydrogen bonding and π-stacking interactions.

For related pyrrolidine derivatives, X-ray crystallography has revealed:

-

Five-membered pyrrolidine rings adopting twist conformations

-

Near-perpendicular orientation between the pyrrolidine and phenyl rings

-

Dimeric packing arrangements stabilized by intermolecular hydrogen bonds

These structural features are likely to be shared by ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, influencing its physical properties and intermolecular interactions.

Physical and Chemical Properties

Predicted Properties

Based on structural analysis and comparison with related compounds, ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate likely possesses the following physical and chemical properties:

-

Moderate water solubility due to the balance of polar and nonpolar groups

-

Good solubility in organic solvents such as ethanol, ethyl acetate, and dimethyl sulfoxide

-

Chemical stability under normal laboratory conditions

-

Reactivity at the ester functionality for potential modifications

The presence of the ester group makes it susceptible to hydrolysis under basic or acidic conditions, which can be either a limitation for stability or an advantage for derivatization.

Analytical Characterization

Spectroscopic Identification

While specific spectroscopic data for ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is limited in the searched literature, related pyrrolidine derivatives provide insights into expected spectral patterns. Typical spectral characteristics would include:

-

In ¹H NMR: Signals corresponding to the ethyl group (triplet for CH₃ and quartet for CH₂), benzylic protons (singlet or doublet), and pyrrolidine ring protons (complex multiplets)

-

In ¹³C NMR: Characteristic signals for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons

-

In IR spectroscopy: Strong absorption bands for the carbonyl groups (both ketone and ester) and C-N stretching

Chromatographic Analysis

Analytical characterization of related compounds has been performed using high-performance liquid chromatography (HPLC) with spectrophotometric detection . Similar approaches would likely be effective for ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, potentially using C18 columns and appropriate mobile phase systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume